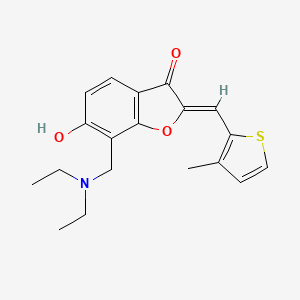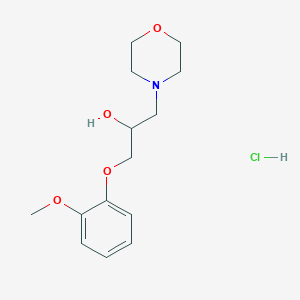![molecular formula C12H16Cl2N2O B2891017 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride CAS No. 31842-24-7](/img/structure/B2891017.png)
4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride” is a chemical compound used in scientific research . It exhibits properties that make it ideal for various applications, such as drug development, fluorescence labeling, and biological studies. The compound has a molecular weight of 275.18 .
Molecular Structure Analysis
The compound’s IUPAC name is “4-((dimethylamino)methyl)quinolin-3-ol dihydrochloride” and its InChI Code is "1S/C12H14N2O.2ClH/c1-14(2)8-10-9-5-3-4-6-11(9)13-7-12(10)15;;/h3-7,15H,8H2,1-2H3;2*1H" . This indicates the presence of a quinoline core structure with a dimethylamino methyl group attached at the 4th position and a hydroxyl group at the 3rd position.Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has shown the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines starting from 4-dimethylaminomethylene-quinolone derivatives. These compounds exhibited potent cytotoxic properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, suggesting potential for cancer therapy (Deady et al., 2003).
Anticancer Activity of Synthetic Makaluvamine Analogues
A study designed to evaluate the structure-activity relationship of makaluvamine analogs, including quinolinone derivatives, found significant in vitro and in vivo anticancer activity, especially against breast cancer cell lines. This suggests the compound's derivatives could serve as a basis for developing novel anticancer agents (Wang et al., 2009).
Pharmacological Activity Study
Derivatives of dimethylaminopyrano[3,2-c]quinolin-2-ones were synthesized and their pharmacological activities were studied, indicating a methodological approach to exploring therapeutic potentials (Nesterova et al., 1995).
Alzheimer's Disease Research
A novel 8-OH quinoline derivative was explored for targeting amyloid β in Alzheimer's disease. This compound showed potential in altering the Aβ-PET signal in subjects with prodromal or mild Alzheimer's, suggesting a new avenue for treatment research (Villemagne et al., 2017).
Antituberculosis Activity
Quinolin-3-ylbutan-2-ols with antituberculosis activity were synthesized, with some compounds reaching clinical trial stages, highlighting their potential use in clinical practice for treating tuberculosis (Omel’kov et al., 2019).
Corrosion Inhibition Studies
Pyran derivatives, including those with a quinoline moiety, were studied for their corrosion inhibiting effects on mild steel in HCl, demonstrating the compound's utility beyond biomedical applications to include industrial applications as well (Khattabi et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
4-[(dimethylamino)methyl]quinolin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-14(2)8-10-9-5-3-4-6-11(9)13-7-12(10)15;;/h3-7,15H,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXCEGKOPFZNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=NC2=CC=CC=C21)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2890934.png)

![Methyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2890936.png)


![1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2890940.png)



![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2890946.png)
![N-(2-chlorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2890948.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2890951.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide](/img/structure/B2890952.png)
![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine](/img/structure/B2890955.png)